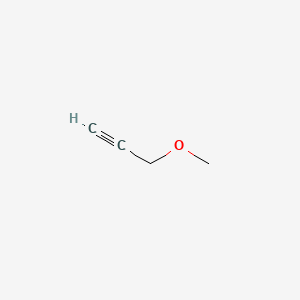

Methyl propargyl ether

Übersicht

Beschreibung

Methyl propargyl ether, also known as 3-methoxy-1-propyne, is an organic compound with the molecular formula C4H6O. It is a colorless liquid with a characteristic ether-like odor. This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl propargyl ether can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Another method involves the use of propargyl bromide and sodium methoxide. In this reaction, propargyl bromide is reacted with sodium methoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) to yield this compound.

Industrial Production Methods

On an industrial scale, this compound is produced using similar methods but with optimized conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction conditions are carefully controlled to ensure efficient production. Continuous flow reactors are often used to maintain consistent reaction conditions and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl propargyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alkanes or alkenes.

Substitution: Nucleophilic substitution reactions can replace the ether group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Sodium hydride (NaH) or other strong bases can be used to deprotonate the alkyne, followed by reaction with electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fine Chemicals

Methyl propargyl ether serves as a crucial building block in organic synthesis. It is particularly valuable in the development of complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for the formation of various functional groups through chemical reactions, facilitating the synthesis of diverse compounds.

Case Study: Pharmaceutical Development

In a study focused on synthesizing anti-cancer agents, this compound was utilized to create intermediates that demonstrated promising biological activity. The compound’s reactivity was key in producing derivatives that exhibited enhanced potency against cancer cell lines.

Polymer Production

The compound is employed in the production of specialty polymers, enhancing properties such as flexibility and thermal stability. This makes it particularly valuable in the plastics industry.

Data Table: Properties of Polymers Enhanced by this compound

| Property | Before Modification | After Modification |

|---|---|---|

| Flexibility | Low | High |

| Thermal Stability | Moderate | High |

| Mechanical Strength | Moderate | High |

Reactive Intermediate

This compound acts as a reactive intermediate in various chemical reactions. Its ability to facilitate the formation of other functional groups is crucial for developing new materials.

Example: Click Chemistry

In click chemistry applications, this compound has been used to create novel compounds through [2+2+2] cycloaddition reactions. This method has been pivotal in synthesizing materials with specific properties for advanced applications.

Research in Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to synthesize drug candidates. Its role in creating compounds with anti-cancer properties has garnered attention.

Case Study: Drug Candidate Synthesis

Research highlighted the use of this compound in synthesizing a series of compounds that showed significant anti-tumor activity. The compound's ability to participate in various reactions allowed researchers to optimize the structure-activity relationship effectively.

Flavor and Fragrance Industry

This compound finds applications within the flavor and fragrance industry, contributing to the formulation of unique scents and flavors that appeal to consumer preferences.

Application Insights

The compound's distinctive aromatic profile makes it suitable for use in perfumes and flavorings, where it enhances the overall sensory experience.

Wirkmechanismus

The mechanism of action of methyl propargyl ether involves its interaction with various molecular targets and pathways. In chemical reactions, the ether group can act as a leaving group, facilitating nucleophilic substitution reactions. The alkyne moiety can undergo addition reactions, forming new carbon-carbon bonds. These properties make it a versatile reagent in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl propargyl ether: Similar in structure but with an ethyl group instead of a methyl group.

Propargyl alcohol: Contains a hydroxyl group instead of an ether group.

Propargyl bromide: Contains a bromine atom instead of an ether group.

Uniqueness

Methyl propargyl ether is unique due to its combination of an ether and an alkyne functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications.

Biologische Aktivität

Methyl propargyl ether (MPE), with the chemical formula and CAS number 627-41-8, is a compound that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of propargyl alcohol with dimethyl sulfate. The general reaction can be summarized as follows:

- Stage 1 : Propargyl alcohol is treated with sodium hydroxide in water.

- Stage 2 : Dimethyl sulfate is added to the reaction mixture at temperatures between 50-60°C.

This method yields this compound with an approximate yield of 80% .

Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and agriculture. Below are key findings from various studies:

Antitumor Activity

Recent studies have indicated that derivatives of this compound show significant antitumor properties. For instance, methyl dihydroquinopimarate propargyl analogs demonstrated high antitumor activity against several cancer cell lines, including:

- Leukemia : CCRF-CEM

- Non-small cell lung cancer : NCI-H522

- Melanoma : LOX IMVI

- Ovarian cancer : IGROV1

- Renal cancer : 786-0 .

These compounds were tested for cytotoxicity using human embryonic kidney cells (HEK293) and showed promising results against key ESKAPE pathogens as well.

Insecticidal Properties

This compound derivatives have also been studied for their insecticidal activities. A series of novel anthranilic diamide compounds containing the propargyl ether group were synthesized and tested for their effectiveness against insect pests. These compounds acted as potent ryanodine receptor activators, indicating their potential as new insecticides .

The biological mechanisms underlying the activity of this compound are still under investigation. However, it has been suggested that its reactivity may involve nucleophilic substitution mechanisms, particularly in the context of allyl aryl ether cleavage reactions . The cleavage reactions catalyzed by specific bacterial strains (e.g., Blautia sp.) indicate that this compound can undergo biotransformation processes that could be exploited for environmental applications .

Case Study 1: Antitumor Activity Assessment

A systematic evaluation of methyl dihydroquinopimarate propargyl analogs was conducted to assess their cytotoxic effects on various cancer cell lines. The study utilized the NCI-60 cancer cell line panel and revealed that these compounds exhibited IC50 values in the low micromolar range against several tested lines, highlighting their potential as therapeutic agents.

Case Study 2: Insecticidal Efficacy

In a study aimed at developing new insecticides, a series of anthranilic diamides were synthesized incorporating this compound. The insecticidal activity was evaluated using standard bioassays against common agricultural pests, demonstrating significant mortality rates compared to control groups.

Research Findings Summary Table

Eigenschaften

IUPAC Name |

3-methoxyprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-3-4-5-2/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACFFSVYSPMSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211762 | |

| Record name | 3-Methoxypropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl propargyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-41-8 | |

| Record name | Methyl propargyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxypropyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxypropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypropyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for methyl propargyl ether?

A1: this compound has the molecular formula C4H6O and a molecular weight of 70.09 g/mol. Key spectroscopic data include:

Q2: What are the preferred conformations of this compound and what factors contribute to their stability?

A2: Research indicates that this compound predominantly exists in gauche conformations. Computational studies using methods like G3MP2, CCSD(T), and others have revealed that hyperconjugative interactions are primarily responsible for the preference for gauche conformations over anti conformations. [] The interplay between hyperconjugative interactions and Pauli exchange-type repulsions influences the conformational landscape. []

Q3: How has computational chemistry been employed to understand the properties and reactivity of this compound?

A3: Computational chemistry has played a crucial role in elucidating the conformational preferences, electronic structure, and reactivity of this compound. Studies employing Density Functional Theory (DFT) have provided insights into reaction mechanisms involving this compound, such as its cyclotrimerization in the presence of ruthenium catalysts. [, ] These calculations shed light on the structures of potential intermediates and the overall reaction pathway. []

Q4: How can this compound be utilized as a synthetic building block?

A4: this compound serves as a versatile starting material in organic synthesis:

- Lithiation and Alkylation: It can be readily lithiated at the propargylic position (C-3), allowing for subsequent reactions with various electrophiles to introduce alkyl substituents. []

- Formation of α,β-Unsaturated Ketones: A gold(III)-catalyzed methodology enables the efficient transformation of methyl propargyl ethers into α,β-unsaturated ketones, valuable intermediates in organic synthesis. [, ]

- Cycloaddition Reactions: this compound readily participates in [2+2+2] cycloaddition reactions with alkynes like butyronitrile in the presence of iron(0) catalysts to yield pyridine derivatives. [] This highlights its utility in constructing heterocyclic compounds.

Q5: What regioselectivity is observed in the reaction of this compound with tellurium tetrachloride?

A5: The reaction of this compound with tellurium tetrachloride proceeds with regioselectivity, preferentially forming the addition product where tellurium adds to the terminal carbon of the alkyne. [] This regioselectivity is governed by the electronic nature of the alkyne and the electrophilic nature of tellurium tetrachloride.

Q6: How has this compound been employed in polymer chemistry?

A6: this compound is a valuable monomer in polymer synthesis:

- Functionalized Polyethylene Synthesis: Copolymerization of ethylene with 5-norbornene-2-methyl propargyl ether (NMPE) using specific catalysts allows the synthesis of functionalized polyethylene. The pendant alkynyl groups in the copolymer can be further modified via click chemistry to introduce desired functionalities. []

- Cross-linked Polyether-Polyacetal Synthesis: this compound can be utilized to synthesize long-chain divinyl ethers, which can be polymerized to create cross-linked polyether-polyacetal structures containing macrocycles. These structures have shown potential as solid superbase catalysts. []

Q7: Can you elaborate on the use of this compound in solid superbase catalyst synthesis?

A7: Researchers have explored the synthesis of solid superbase catalysts by first preparing cross-linked polymers incorporating this compound. Treatment of these polymers with potassium hydroxide (KOH) or cesium hydroxide (CsOH) leads to the formation of solid complexes. These complexes have demonstrated catalytic activity in reactions like the ethynylation of acetones and the isomerization of this compound to allenyl methyl ether. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.